![molecular formula C₁₀H₁₁D₅N₂O₄S₃ B1141363 (4S,6S)-4-(乙胺基)-6-甲基-7,7-二氧代-4,5,6,7a-四氢-2H-噻吩并[2,3-b]噻喃-2-磺酰胺 CAS No. 1227097-70-2](/img/structure/B1141363.png)
(4S,6S)-4-(乙胺基)-6-甲基-7,7-二氧代-4,5,6,7a-四氢-2H-噻吩并[2,3-b]噻喃-2-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,6S)-4-(Ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide is a complex organic compound with a unique structure that includes a thieno[2,3-b]thiopyran ring system
科学研究应用
Chemistry
In chemistry, (4S,6S)-4-(Ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with various biological targets, such as enzymes or receptors, to understand its potential therapeutic applications.
Medicine
In medicine, (4S,6S)-4-(Ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance in specific applications.
作用机制
Target of Action
Dorzolamide-d5, also known as NCGC00179244-01, primarily targets carbonic anhydrase (CA) . Carbonic anhydrase is an enzyme found in the ciliary process of the eye, and it plays a crucial role in regulating ion balance and fluid pressure .
Mode of Action
Dorzolamide-d5 acts as a topical carbonic anhydrase inhibitor . It works by blocking the carbonic anhydrase enzyme in the ciliary process, which in turn affects the regulation of ion balance and fluid pressure in the eyes . This inhibition leads to a reduction in the production of aqueous humor, thereby reducing intraocular pressure .
Biochemical Pathways
The primary biochemical pathway affected by Dorzolamide-d5 is the regulation of aqueous humor production . By inhibiting carbonic anhydrase, Dorzolamide-d5 reduces the secretion of hydrogen ions at the renal tubule, leading to an increased renal excretion of sodium, potassium, bicarbonate, and water . This ultimately results in decreased production of aqueous humor and reduced intraocular pressure .
Pharmacokinetics
After absorption via the cornea and stroma, Dorzolamide-d5 inhibits carbonic anhydrase in the ciliary process . In the systemic circulation, Dorzolamide-d5 is bound mainly to carbonic anhydrase in red blood cells . It is slowly metabolized to N-desethyl metabolite, which is also stored in red blood cells . The very slow elimination (half-life >4 months) of both substances takes place via the renal route . The inhibition of carbonic anhydrase in red blood cells is moderate during topical treatment, avoiding systemic adverse effects .
Result of Action
The primary molecular and cellular effect of Dorzolamide-d5’s action is the reduction of intraocular pressure . By inhibiting the carbonic anhydrase enzyme, Dorzolamide-d5 decreases the production of aqueous humor, leading to a reduction in intraocular pressure . This makes it an effective treatment for conditions like ocular hypertension and open-angle glaucoma .
Action Environment
The action, efficacy, and stability of Dorzolamide-d5 can be influenced by various environmental factors. For instance, it has been found that Dorzolamide-d5 is more effectively delivered into the eye from acidic eye drop solutions than from comparable neutral solutions . Therefore, Dorzolamide-d5 is often marketed as an aqueous pH 5.6 eye drop . Increasing the ph of the eye drops to physiological ph can significantly reduce local irritation
生化分析
Biochemical Properties
Dorzolamide-d5 interacts with carbonic anhydrase, a ubiquitous enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions . In the ocular ciliary processes, the local production of bicarbonate by carbonic anhydrases promotes sodium and fluid transport .
Cellular Effects
Dorzolamide-d5 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes . This leads to a reduction in the production of aqueous humor, thereby lowering intraocular pressure .
Molecular Mechanism
The molecular mechanism of action of Dorzolamide-d5 involves its binding to carbonic anhydrase, inhibiting its activity . This inhibition blocks the conversion of carbonic acid into bicarbonate, releasing a proton into solution . The proton is then exchanged for sodium ions, which facilitates the production of aqueous humor .
Temporal Effects in Laboratory Settings
In laboratory settings, Dorzolamide-d5 has been observed to have temporal effects. It has been shown to lower intraocular pressure by about 20% . The effects begin within three hours and last for at least eight hours .
Dosage Effects in Animal Models
In animal models, the effects of Dorzolamide-d5 vary with different dosages. For instance, in a study involving the DBA/2J mouse model of glaucoma, Dorzolamide-d5 was found to decrease intraocular pressure and increase retinal and choroidal blood flow .
Metabolic Pathways
In the systemic circulation, Dorzolamide-d5 is slowly metabolized to N-desethyldorzolamide, which has a less potent pharmacological activity on carbonic anhydrase-II and some inhibitory effect on carbonic anhydrase-I . The very slow elimination of both substances takes place via the renal route .
Transport and Distribution
Dorzolamide-d5 is absorbed via the cornea and stroma after topical ophthalmic application . In the systemic circulation, it is bound mainly to carbonic anhydrase in red blood cells .
Subcellular Localization
The subcellular localization of Dorzolamide-d5 is primarily in the ciliary processes of the eye, where it inhibits carbonic anhydrase to regulate ion balance and fluid pressure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-4-(Ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate thieno[2,3-b]thiopyran precursor, followed by the introduction of the ethylamino and sulfonamide groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(4S,6S)-4-(Ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms in the thieno[2,3-b]thiopyran ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
相似化合物的比较
Similar Compounds
Similar compounds to (4S,6S)-4-(Ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide include other thieno[2,3-b]thiopyran derivatives and sulfonamide-containing molecules. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture.
Uniqueness
The uniqueness of (4S,6S)-4-(Ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8-10,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-,9?,10?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTTVZPWMKGBNU-FXQVNJNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2C1=CC(S2)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1C[C@@H](S(=O)(=O)C2C1=CC(S2)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
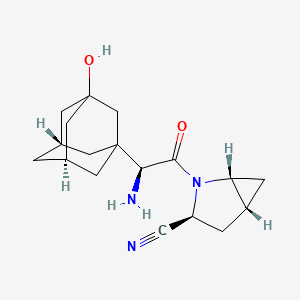

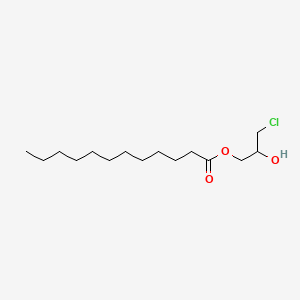
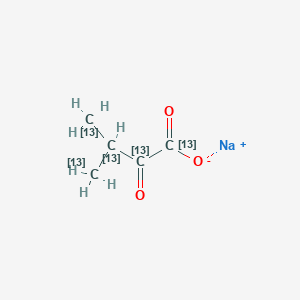
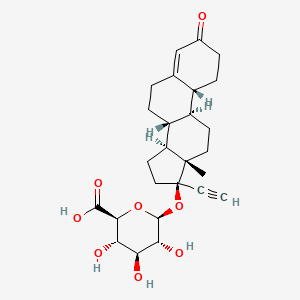
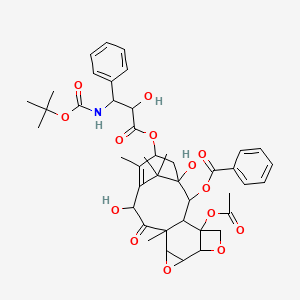

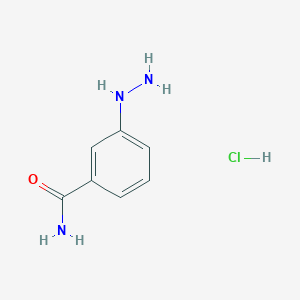
![(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1141294.png)
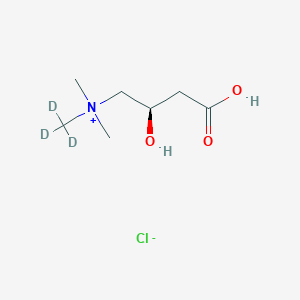
![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B1141301.png)

